AZD2066

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Utilizado como un compuesto de herramienta para estudiar la modulación de los receptores mGluR5.

Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones del receptor.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores mGluR5.

Mecanismo De Acción

AZD2066 ejerce sus efectos uniéndose selectivamente al subtipo 5 del receptor metabotrópico de glutamato (mGluR5) y actuando como un modulador alostérico negativo. Esta unión inhibe la actividad del receptor, lo que lleva a efectos posteriores en las vías de señalización celular. La modulación de los receptores mGluR5 se asocia con varios efectos terapéuticos, incluida la analgesia y la anxiolisis .

Análisis Bioquímico

Biochemical Properties

AZD2066 interacts with the mGluR5, a type of metabotropic glutamate receptor . It acts as an antagonist, meaning it binds to this receptor and inhibits its function . The compound’s interaction with mGluR5 has been shown to have antinociception effects, which could be beneficial in pain management .

Cellular Effects

In cellular processes, this compound’s antagonistic action on mGluR5 can influence cell function. For instance, it has been shown to inhibit Ca2+ response in mGlu5/HEK cells and striatal, hippocampal, and cortical cultures . This suggests that this compound may play a role in regulating calcium signaling pathways within these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mGluR5 receptor and inhibiting its function . This binding interaction can lead to changes in cellular processes such as calcium signaling, which can ultimately influence cell function .

Temporal Effects in Laboratory Settings

The effects of this compound appear to be dose-dependent and long-lasting . In rats trained to discriminate MTEP from no drug, the discriminative half-life of this compound was found to be 21.93 hours . This suggests that this compound has a long duration of action, which could be beneficial in maintaining its therapeutic effects over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in rats, this compound caused full and dose-dependent AZD9272-appropriate responding . This suggests that the effects of this compound can be modulated by adjusting the dosage .

Metabolic Pathways

This suggests that this compound may interact with these enzymes and potentially influence various metabolic pathways .

Transport and Distribution

Given its oral bioavailability and brain penetrance , it can be inferred that this compound is capable of crossing biological barriers such as the blood-brain barrier.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AZD2066 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y las consideraciones ambientales. Las técnicas avanzadas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

AZD2066 experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se controlan cuidadosamente para lograr los resultados deseados .

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Comparación Con Compuestos Similares

Compuestos Similares

AZD9272: Otro antagonista selectivo de mGluR5 con propiedades farmacológicas similares.

MTEP: Un antagonista de mGluR5 conocido utilizado en estudios preclínicos.

Fenobam: Un antagonista de mGluR5 con una estructura química diferente pero un mecanismo de acción similar.

Unicidad de AZD2066

This compound es único debido a su alta selectividad para los receptores mGluR5 y su capacidad para penetrar la barrera hematoencefálica de manera efectiva. Esto lo convierte en una herramienta valiosa para estudiar el papel de mGluR5 en los trastornos del sistema nervioso central y para desarrollar posibles agentes terapéuticos .

Actividad Biológica

AZD-2066 is a metabotropic glutamate receptor 5 (mGluR5) antagonist developed by AstraZeneca primarily for the treatment of chronic pain, depressive disorders, and gastro-oesophageal reflux disease (GERD). Despite its promising pharmacological profile, development was discontinued after phase II clinical trials for diabetic neuropathic pain and phase I for GERD. This article delves into the biological activity of AZD-2066, highlighting its pharmacodynamics, in vitro and in vivo studies, and relevant case studies.

AZD-2066 functions as an antagonist at the mGluR5 receptor, which plays a crucial role in mediating excitatory neurotransmission in the central nervous system (CNS). By inhibiting this receptor, AZD-2066 aims to modulate pain pathways and potentially alleviate symptoms associated with various neurological disorders.

Target Profile

| Target | Pharmacology | Condition | Potency |

|---|---|---|---|

| mGluR5 | Antagonist | Chronic neuropathic pain | IC50 = 27.2 nM |

| Depressive disorders | N/A | ||

| Gastro-oesophageal reflux disease | N/A |

In Vitro Studies

AZD-2066 has been extensively studied in vitro to assess its effects on various biological systems:

- Calcium Response Inhibition : In HEK293 cells expressing mGluR5, AZD-2066 demonstrated an IC50 of 27.2 nM for inhibiting calcium responses induced by receptor activation .

- Cytochrome P450 Inhibition : The compound exhibited significant inhibition of several cytochrome P450 enzymes:

Table of In Vitro Activity

| Enzyme | IC50 (μM) |

|---|---|

| CYP1A2 | 14.3 |

| CYP2B6 | 7.4 |

| CYP2C9 | 4.9 |

| CYP2C19 | 9.6 |

| CYP2D6 | 15 |

| CYP3A4 | >60% inhibition at 300 μM |

In Vivo Studies

In vivo assessments have been conducted primarily in healthy volunteers and animal models to evaluate the analgesic efficacy and safety profile of AZD-2066.

Case Study: Pain Induction Model

A study evaluated the effects of AZD-2066 on electrically induced pain in healthy human volunteers. Results indicated a significant reduction in pain perception compared to placebo, suggesting potential utility in managing neuropathic pain conditions .

Dosage and Administration

In clinical settings, AZD-2066 was administered orally:

Propiedades

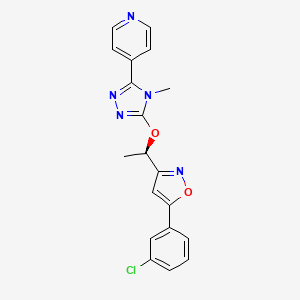

IUPAC Name |

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13/h3-12H,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWHYTICXCLKDG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934282-55-0 | |

| Record name | AZD-2066 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934282550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD2066 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]- pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2066 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ908Y1ZB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.